5-Methyl-2-[[(4-nitrophenyl)-oxomethyl]hydrazo]-4-thiazolecarboxylic acid ethyl ester
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Overview
Description
5-methyl-2-[[(4-nitrophenyl)-oxomethyl]hydrazo]-4-thiazolecarboxylic acid ethyl ester is a C-nitro compound.
Scientific Research Applications
Nitrosation and Hydrolysis Studies
Research has explored the nitrosation of hydrazino substituted thiazole-4-acetates, including compounds similar to the one . Nitrosation and subsequent reactions lead to various derivatives, highlighting the chemical versatility of these compounds (Campaigne & Selby, 1980).
Transformations Under Base Action
Studies have also examined how derivatives of related compounds transform under the action of bases. These transformations often result in the cleavage of certain rings in the structure and the formation of new, potentially biologically active compounds (Maadadi, Pevzner, & Petrov, 2017).
Derivative Synthesis
Research into the acylation and subsequent reactions of similar thiazole derivatives has provided pathways to synthesize a range of different compounds. This demonstrates the potential for creating diverse derivatives from a base compound like 5-Methyl-2-[[(4-nitrophenyl)-oxomethyl]hydrazo]-4-thiazolecarboxylic acid ethyl ester (Dovlatyan et al., 2004).
Calcium Channel Blockers
One study synthesized esters based on the structures of dihydropyridines and diltiazem, showing potential for calcium channel blocking activity. This suggests that derivatives of the compound could have biomedical applications (Atwal et al., 1987).
Solvolysis and Novel Esters
Research on the solvolysis of ethyl esters of similar compounds has led to the creation of novel esters. This indicates the potential for synthesizing new chemicals from the base compound (Dovlatyan et al., 2003).
Properties
Molecular Formula |
C14H14N4O5S |
---|---|
Molecular Weight |
350.35 g/mol |
IUPAC Name |
ethyl 5-methyl-2-[2-(4-nitrobenzoyl)hydrazinyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H14N4O5S/c1-3-23-13(20)11-8(2)24-14(15-11)17-16-12(19)9-4-6-10(7-5-9)18(21)22/h4-7H,3H2,1-2H3,(H,15,17)(H,16,19) |
InChI Key |
GRFPHNGXYHSIEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
solubility |
13.1 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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